

# ATN-224 Clinical Trial Outcomes: A Comparative Review

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## Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433

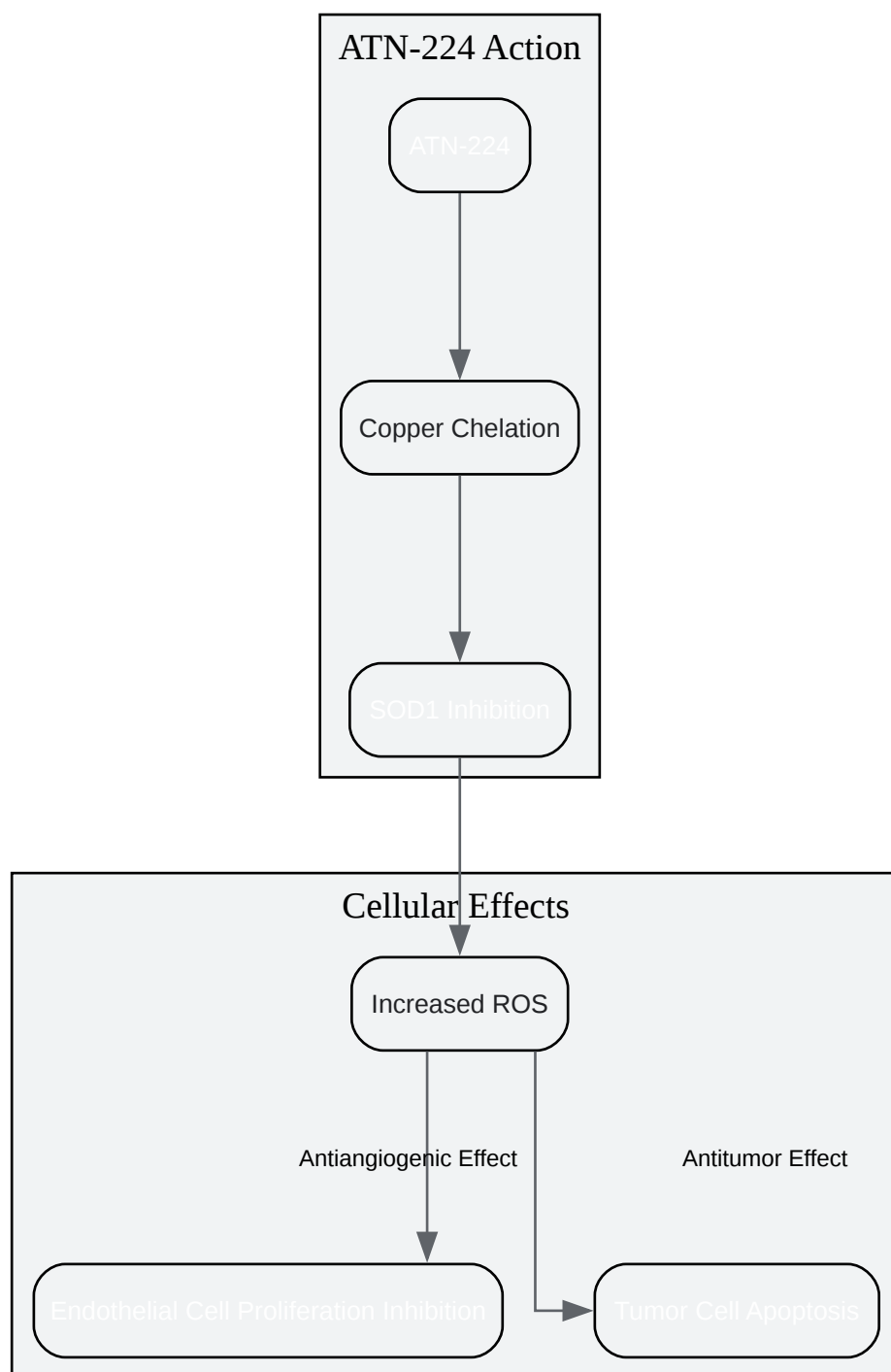
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the clinical trial outcomes for **ATN-224** (bis-choline tetrathiomolybdate), a novel investigational agent. We will objectively compare its performance with alternative treatments, supported by available experimental data, to inform ongoing and future research in oncology.

## Mechanism of Action

**ATN-224** is an orally available, small-molecule inhibitor of copper-zinc superoxide dismutase (SOD1).<sup>[1]</sup> By chelating copper, **ATN-224** disrupts the function of SOD1, an enzyme crucial for managing oxidative stress and involved in the signaling pathways of various growth factors like VEGF and FGF-2.<sup>[1]</sup> The inhibition of SOD1 leads to an increase in reactive oxygen species, which can induce apoptosis in tumor cells and inhibit proliferation in endothelial cells, thereby exerting both direct antitumor and antiangiogenic effects.



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Mechanism of Action of **ATN-224**

## Clinical Trial Data Summary

**ATN-224** has been evaluated in Phase I and II clinical trials across various cancer types, including advanced solid tumors, biochemically recurrent prostate cancer, and relapsed or refractory multiple myeloma.

## Advanced Solid Tumors: Phase I Trial

A Phase I dose-escalation study was conducted to determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of **ATN-224** in patients with advanced solid tumors.[\[2\]](#)

Parameter	Value	Reference
Number of Patients	18	<a href="#">[2]</a>
Treatment Cycles	78	<a href="#">[2]</a>
Maximum Administered Dose	330 mg/day	<a href="#">[2]</a>
Maximum Tolerated Dose (MTD)	300 mg/day	<a href="#">[2]</a>
Dose-Limiting Toxicity	Grade 3 Fatigue	<a href="#">[2]</a>
Efficacy		
Stable Disease > 6 months	2 patients	<a href="#">[2]</a>
Pharmacodynamics		
Reduction in RBC SOD1 Activity	>90%	<a href="#">[2]</a>
Time to Target Ceruloplasmin	21 days (median)	<a href="#">[2]</a>

Key Toxicities (at MTD): Grade 3 anemia, grade 3 neutropenia, fatigue, and sulfur eructation.[\[2\]](#)

## Biochemically Recurrent Prostate Cancer: Phase II Trial

A randomized, non-comparative Phase II study evaluated two dose levels of **ATN-224** in patients with hormone-naïve, biochemically recurrent prostate cancer (NCT00405574).

Outcome	Low Dose (30 mg/day)	High Dose (300 mg/day)	Reference
Number of Patients	24	23	
PSA Progression-Free at 24 weeks	59% (95% CI: 33-82%)	45% (95% CI: 17-77%)	
Median PSA Progression-Free Survival	30 weeks (95% CI: 21-40+)	26 weeks (95% CI: 24-39+)	
PSA Kinetics			
Mean PSA Slope Decrease	Significant (p=0.006)	Not Significant	
Mean PSADT Increase	Significant (p=0.032)	Not Significant	

## Relapsed/Refractory Multiple Myeloma: Phase I Trial

A Phase I study assessed the safety and efficacy of **ATN-224** in combination with bortezomib in patients with multiple myeloma who had relapsed from or were refractory to bortezomib (NCT00352742).<sup>[3]</sup><sup>[4]</sup>

Parameter	Value	Reference
Number of Patients	21	[1]
Efficacy		
Complete Response	1 patient (>10 months)	[1]
Disease Progression within 90 days	20 patients	[1]
Recommended Phase II Dose		
ATN-224	210 mg daily for 21 days	[1]
Bortezomib	1.0 mg/m <sup>2</sup> on days 8, 11, 15, 18 of a 28-day cycle	[1]

Dose-Limiting Toxicity: Grade 4 thrombocytopenia was observed in one patient in the cohort receiving 180 mg **ATN-224** and 1.3 mg/m<sup>2</sup> bortezomib.[1]

## Comparison with Standard of Care

### Advanced Solid Tumors (Second-Line Treatment)

Direct comparative trials are unavailable. However, historical data for second-line chemotherapy in advanced solid tumors after progression on platinum-based chemotherapy provide a benchmark.

Treatment	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Reference
Various Chemotherapies	7.7 - 13.5 months	5.1 - 8.4 months	

Note: These are not head-to-head comparisons and should be interpreted with caution due to differences in patient populations and study designs.

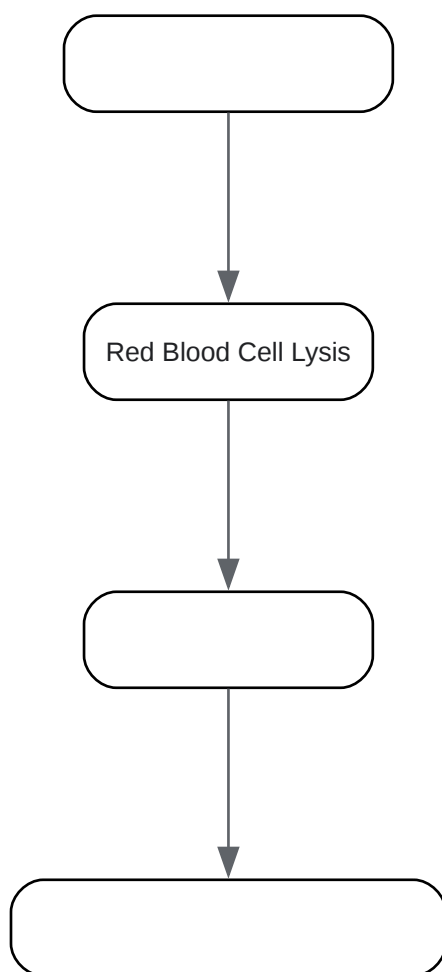
## Biochemically Recurrent Prostate Cancer

Standard management options include salvage radiation therapy (SRT) and androgen deprivation therapy (ADT).

Treatment	Efficacy Outcome	Result	Reference
Salvage Radiation Therapy (SRT)	5-year Biochemical Recurrence-Free Survival	56% - 81%	
Androgen Deprivation Therapy (ADT) + SRT	12-year Overall Survival	76.3% (vs. 71.3% with placebo + SRT)	
Immediate vs. Delayed ADT	Overall Survival	No significant difference in some studies	

## Experimental Protocols

### Measurement of Superoxide Dismutase 1 (SOD1) Activity

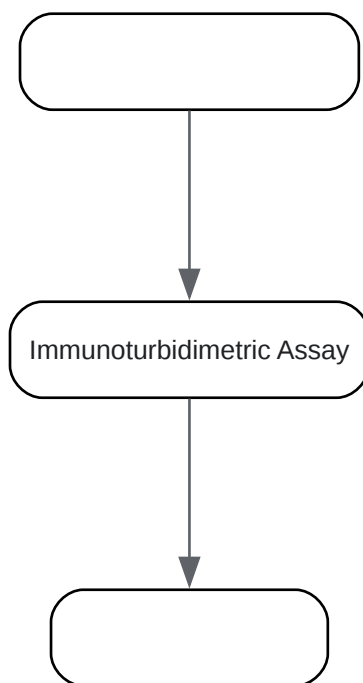


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#### Workflow for SOD1 Activity Measurement

SOD1 activity in red blood cells was measured using a commercially available assay kit.[5] The principle of the assay involves the inhibition of a colorimetric reaction by SOD1. Briefly, whole blood is collected, and red blood cells are isolated and lysed. The lysate is then added to a reaction mixture containing a substrate that produces a colored product upon reduction by superoxide anions. The presence of SOD1 in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD1 activity, which is measured spectrophotometrically.[5]

## Measurement of Ceruloplasmin Levels



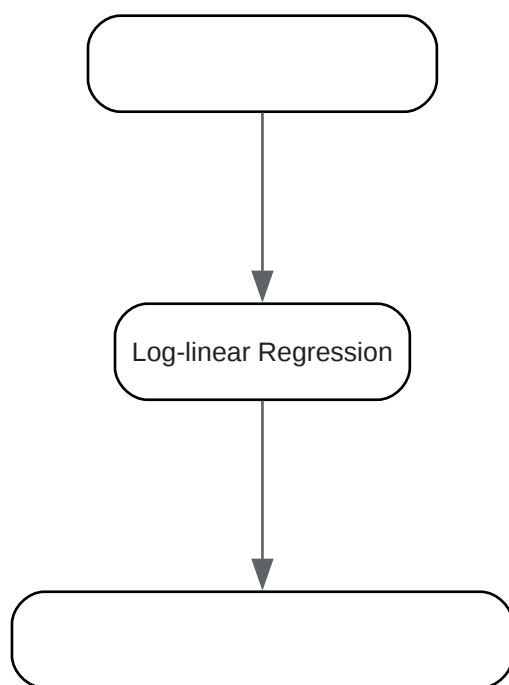
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#### Workflow for Ceruloplasmin Measurement

Serum ceruloplasmin levels, a surrogate marker for systemic copper levels, were measured using an immunoturbidimetric assay on an automated clinical chemistry analyzer.<sup>[6]</sup> This method is based on the reaction between ceruloplasmin in the patient's serum and a specific antibody, leading to the formation of an insoluble complex. The turbidity of the solution, which is proportional to the ceruloplasmin concentration, is then measured.

## Calculation of PSA Kinetics





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#### Workflow for PSA Kinetics Calculation

Prostate-Specific Antigen (PSA) kinetics, including PSA slope and PSA doubling time (PSADT), were calculated based on serial PSA measurements. The natural logarithm of PSA values is plotted against time, and a linear regression analysis is performed. The slope of this line represents the PSA slope. The PSADT is calculated from the slope using the formula:  $PSADT = \ln(2) / \text{slope}$ .<sup>[7]</sup> At least three PSA values over a period of at least 18 months are generally required for a meaningful assessment.<sup>[8]</sup>

## Conclusion

The clinical trial data for **ATN-224** demonstrate a manageable safety profile and suggest potential biological activity in advanced solid tumors, biochemically recurrent prostate cancer, and relapsed/refractory multiple myeloma. In prostate cancer, the low-dose regimen appeared to have a more favorable impact on PSA kinetics. The combination with bortezomib in multiple myeloma showed some efficacy in a heavily pre-treated population. However, the clinical development of **ATN-224** appears to have stalled, with no recent large-scale trials reported. Further investigation would be necessary to establish its definitive role in cancer therapy and to identify patient populations most likely to benefit. The provided data and methodologies can

serve as a valuable reference for researchers exploring copper chelation and SOD1 inhibition as therapeutic strategies.

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